ZTB23(R)

Mycobacterium tuberculosis Zmp1 inhibitor Enzyme kinetics

ZTB23(R) (CAS: 306324-21-0) is a chiral small molecule belonging to the arylidene-rhodanine class, developed as the first potent and selective inhibitor of the Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1). It exhibits a competitive inhibition mode with a Ki of 94 nM and demonstrates high selectivity for Zmp1 over human Neprilysin, a key off-target.

Molecular Formula C20H15NO5S2
Molecular Weight 413.5 g/mol
Cat. No. B15565130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZTB23(R)
Molecular FormulaC20H15NO5S2
Molecular Weight413.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H15NO5S2/c22-17-16(11-13-6-8-14(9-7-13)18(23)24)28-20(27)21(17)15(19(25)26)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,23,24)(H,25,26)/b16-11+
InChIKeyHXKDFHZVIKNBSQ-LFIBNONCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ZTB23(R) for Tuberculosis Research: A Highly Selective Zmp1 Inhibitor with 94 nM Potency


ZTB23(R) (CAS: 306324-21-0) is a chiral small molecule belonging to the arylidene-rhodanine class, developed as the first potent and selective inhibitor of the Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1). It exhibits a competitive inhibition mode with a Ki of 94 nM [1] and demonstrates high selectivity for Zmp1 over human Neprilysin, a key off-target [2].

Why Broad-Spectrum Metalloprotease Inhibitors Cannot Replace ZTB23(R) in Targeted Zmp1 Studies


Substituting ZTB23(R) with generic metalloprotease inhibitors, such as phosphoramidon, is not a viable strategy for Zmp1-focused research. While phosphoramidon potently inhibits Zmp1 with a Ki of approximately 2.5 µM, it is a broad-spectrum agent that also strongly inhibits human off-target enzymes like Neprilysin (Ki ~2 nM) and endothelin-converting enzyme (ECE) [1]. This lack of selectivity fundamentally confounds experiments aimed at isolating the specific role of Zmp1 in mycobacterial pathogenesis. In contrast, ZTB23(R) is distinguished by its high selectivity for bacterial Zmp1 over the closely related human metalloprotease Neprilysin [2].

Quantitative Differentiation of ZTB23(R) from Zmp1 Inhibitor Comparators: A Procurement-Focused Evidence Guide


Superior Enzyme Inhibition Potency: ZTB23(R) vs. Broad-Spectrum Metalloprotease Inhibitor Phosphoramidon

ZTB23(R) is over 25-fold more potent against Zmp1 than the broad-spectrum metalloprotease inhibitor phosphoramidon. The Ki value for ZTB23(R) is 94 nM [1], while phosphoramidon exhibits a Ki of 2.5 µM [2].

Mycobacterium tuberculosis Zmp1 inhibitor Enzyme kinetics

Defined Human Enzyme Selectivity: ZTB23(R) vs. Generic Inhibitor Phosphoramidon

Unlike the broad-spectrum inhibitor phosphoramidon, ZTB23(R) is highly selective for the bacterial Zmp1 enzyme. Phosphoramidon is a potent inhibitor of human Neprilysin with a Ki of ~2 nM [1], a property that significantly complicates its use as a tool compound in host-pathogen interaction studies. ZTB23(R) was specifically characterized for its high selectivity for Zmp1 with respect to human Neprilysin [2], establishing it as a far more precise chemical probe for investigating Zmp1's specific role.

Zmp1 inhibitor Selectivity Off-target

Stereo-Defined Superiority: ZTB23(R) Active Enantiomer vs. Inactive S-Enantiomer

The (R)-enantiomer designation of ZTB23(R) is not arbitrary; it is a critical determinant of biological activity. The chiral center is essential for potent Zmp1 inhibition, as the corresponding S-enantiomer is significantly less active [1]. Using a racemic mixture would therefore effectively halve the molar concentration of active compound and introduce an inactive isomer that could confound assays or have unpredictable off-target effects.

Zmp1 inhibitor Enantiomer Chirality

Validated Application Scenarios for ZTB23(R) in Tuberculosis Research


Defining the Role of Zmp1 in Phagosome Maturation Arrest

ZTB23(R) is the gold-standard tool compound for investigating the specific role of the Zmp1 virulence factor. In macrophage infection models, treatment with ZTB23(R) allows researchers to assess whether blocking Zmp1 activity reverses phagosome maturation arrest, a key survival mechanism of M. tuberculosis. Its high selectivity over human Neprilysin ensures that observed effects are due to bacterial enzyme inhibition and not host cell toxicity [1].

Chemical Validation of Zmp1 as a Drug Target

For groups involved in target-based drug discovery for tuberculosis, ZTB23(R) serves as the definitive chemical probe for validating the druggability of Zmp1. The compound's potent and selective inhibition provides a benchmark for screening and validating new chemical matter. Its well-characterized Ki of 94 nM establishes a clear activity threshold for hit-to-lead campaigns and structure-activity relationship (SAR) studies aimed at developing novel anti-tubercular agents [1].

Differentiating Zmp1-Dependent and Independent Virulence Mechanisms

In mechanistic studies of M. tuberculosis pathogenesis, ZTB23(R) is essential for distinguishing between Zmp1-dependent and -independent processes. By using this selective inhibitor alongside genetic knockout strains (e.g., a Δzmp1 mutant), researchers can deconvolute the specific contributions of Zmp1's proteolytic activity from its other potential roles or from compensatory virulence pathways, providing a clearer understanding of the pathogen's survival strategy inside host cells [1].

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